molecular formula C15H13BrN2O4 B4989533 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No. B4989533
M. Wt: 365.18 g/mol
InChI Key: NUPBOLXDCTZRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BML-284, is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain proteins and enzymes. BML-284 is a selective activator of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.

Mechanism of Action

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective activator of PPARγ by binding to its ligand-binding domain and inducing a conformational change that enhances its transcriptional activity. This leads to the upregulation of genes involved in glucose and lipid metabolism, as well as anti-inflammatory and anti-oxidant pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity, as well as to reduce inflammation and oxidative stress in various cell types. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to enhance mitochondrial function and promote cell survival in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its selectivity for PPARγ, which allows for more precise investigation of its role in various biological processes. However, one limitation is that 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide may not fully recapitulate the effects of endogenous PPARγ ligands, and its effects may be influenced by other factors such as cell type and experimental conditions.

Future Directions

Future research directions for 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide could include investigating its potential therapeutic applications in diseases such as diabetes, obesity, and cancer, as well as further elucidating its mechanism of action and downstream signaling pathways. Additionally, the development of more selective and potent PPARγ activators could lead to improved therapeutic options for these diseases.

Synthesis Methods

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-nitroaniline to form the amide product, which can be further purified using column chromatography.

Scientific Research Applications

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been used in various scientific research studies to investigate the role of PPARγ in the regulation of glucose and lipid metabolism, as well as its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been used to study the effects of PPARγ activation on inflammation, oxidative stress, and mitochondrial function.

properties

IUPAC Name

5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPBOLXDCTZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6115268

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